molecular formula C7H5ClN2O2S2 B1435409 6-Benzothiazolesulfonamide, 2-chloro- CAS No. 6608-52-2

6-Benzothiazolesulfonamide, 2-chloro-

Cat. No.: B1435409
CAS No.: 6608-52-2
M. Wt: 248.7 g/mol
InChI Key: OPVRIYXTDXZDBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves the cyclization of 4-chloroaniline with potassium thiocyanate and bromine in the presence of glacial acetic acid . The compound 1, obtained from this process, undergoes acylation followed by treatment with various amines to afford acetamide derivatives .


Molecular Structure Analysis

The molecular formula of 6-Benzothiazolesulfonamide, 2-chloro- is C7H5ClN2O2S2 . It has an average mass of 248.710 Da and a monoisotopic mass of 247.948090 Da .


Chemical Reactions Analysis

A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Scientific Research Applications

2. Environmental Presence and Risk Assessment Benzothiazolesulfonamide derivatives, including 2-chloro variants, have been identified in outdoor air particulate matter, raising questions about human exposure and environmental risk. Studies have focused on developing methods for detecting these compounds in various environments, assessing their concentration levels, and evaluating the associated health risks due to inhalation (Maceira et al., 2018) (Nuñez et al., 2019).

3. Antimicrobial and Antitumor Properties Derivatives of benzothiazolesulfonamide, such as those involving 2-chloro substitution, have been synthesized and evaluated for their antimicrobial and antitumor activities. Some compounds have shown promising results against specific bacterial and fungal strains and even some cancer cell lines, suggesting their potential in therapeutic applications (Pomarnacka et al., 2001) (Patel & Shaikh, 2010).

4. Analytical Methods for Environmental Detection The development of analytical methods for the detection of benzothiazolesulfonamide derivatives, including 2-chloro variants, in environmental samples has been a significant area of research. These methods aim to monitor the presence of these compounds in different environmental matrices, providing valuable data for risk assessment and environmental management (Jover et al., 2009).

Mechanism of Action

While the specific mechanism of action for 6-Benzothiazolesulfonamide, 2-chloro- is not directly mentioned in the search results, benzothiazole derivatives are known to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Properties

IUPAC Name

2-chloro-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVRIYXTDXZDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295007
Record name 2-Chloro-6-benzothiazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6608-52-2
Record name 2-Chloro-6-benzothiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6608-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-benzothiazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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